4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

Catalog No.
S13510258
CAS No.
M.F
C13H10BrNO4
M. Wt
324.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

Product Name

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

IUPAC Name

4-bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

JBXIPYWVOQTIFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene is an organic compound characterized by its complex molecular structure, which includes a bromine atom, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring. Its chemical formula is C13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3}, and it has a molecular weight of approximately 309.14 g/mol. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

, including:

  • Nitration: The nitro group can be introduced or modified through nitration reactions using nitric acid and sulfuric acid.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation: The compound may also undergo oxidation to form quinones or other oxidized derivatives .

The biological activity of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene is of particular interest in medicinal chemistry. Its structural components suggest potential interactions with biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may exhibit cytotoxic effects or therapeutic benefits. Studies indicate that compounds with similar structures have been evaluated for anti-cancer properties, enzyme inhibition, and antimicrobial activity .

Several synthesis methods have been developed for 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene:

  • Nitration of Precursor Compounds: A common method involves the nitration of 4-bromo-1-(4-methoxyphenoxy)benzene using a mixture of concentrated nitric and sulfuric acids at controlled temperatures.
  • Aryl Ether Formation: The compound can be synthesized through nucleophilic substitution reactions where 4-bromo-2-nitrophenol reacts with phenol derivatives in the presence of bases such as potassium carbonate.
  • Palladium-Catalyzed Coupling Reactions: Advanced synthetic routes may involve palladium-catalyzed cross-coupling reactions to form aryl ethers from aryl halides and phenolic compounds .

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene has diverse applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Probes: The compound can be utilized in biochemical assays to study enzyme interactions.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting various diseases .

Research into the interaction of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene with biological systems has shown that it may affect enzyme activity and cellular signaling pathways. Studies have indicated that similar compounds can act as inhibitors or modulators of specific enzymes, leading to therapeutic effects. Further exploration into its pharmacodynamics and pharmacokinetics is necessary to fully understand its potential as a pharmaceutical agent .

Several compounds share structural similarities with 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity
4-Bromo-2-methoxy-1-nitrobenzene103966-66-10.90
5-Bromo-2-methoxyanilineNot Available0.92
1-Bromo-3-methoxy-5-nitrobenzeneNot Available0.90
2-Bromo-1-methoxy-4-nitrobenzene5197-28-40.88
1-Methoxy-2-chloro-4-nitrobenzeneNot Available0.95

Uniqueness

The uniqueness of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene lies in its combination of both methoxy and phenoxy groups, which influence its reactivity profile and biological interactions compared to other similar compounds. This structural feature may confer distinct chemical properties that are advantageous for specific applications in organic synthesis and medicinal chemistry .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

322.97932 g/mol

Monoisotopic Mass

322.97932 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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